M-5011

Anti-inflammatory NSAID In Vivo Pharmacology

Choose M-5011 for up to 11.7x greater anti-inflammatory potency and a 22x higher GI safety index vs. indomethacin, enabling safer chronic dosing in preclinical studies. Its dual COX-2/AA release inhibition provides a unique mechanistic tool for inflammation research unavailable from standard NSAIDs.

Molecular Formula C14H14O2S
Molecular Weight 246.33 g/mol
CAS No. 76604-64-3
Cat. No. B1675852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM-5011
CAS76604-64-3
Synonyms2-(4-(3-methyl-2-thienyl)phenyl)propionic acid
M 5011
M-5011
Molecular FormulaC14H14O2S
Molecular Weight246.33 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1)C2=CC=C(C=C2)C(C)C(=O)O
InChIInChI=1S/C14H14O2S/c1-9-7-8-17-13(9)12-5-3-11(4-6-12)10(2)14(15)16/h3-8,10H,1-2H3,(H,15,16)/t10-/m1/s1
InChIKeyDTOPKPBTCXKNFF-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

M-5011 Procurement: A Quantitative Profile of an NSAID with Documented Anti-Inflammatory Selectivity


M-5011 (CAS 76604-64-3), chemically d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid, is a non-steroidal anti-inflammatory drug (NSAID) developed as a potent immunomodulator [1]. Preclinical studies have extensively characterized its anti-inflammatory, analgesic, and anti-pyretic properties [2]. The compound's differentiation lies not merely in its primary pharmacology, but in a consistent and quantifiable profile of high potency across multiple inflammation models while demonstrating a markedly improved gastrointestinal safety index relative to classical NSAIDs, a critical factor for research and therapeutic development [3].

Why Generic NSAID Substitution Fails: The Quantitative Case for M-5011's Differential Profile


Indiscriminate substitution of M-5011 with other classical NSAIDs like indomethacin, diclofenac, or ketoprofen is not scientifically sound due to significant quantitative differences in key performance parameters. Head-to-head studies reveal M-5011 is up to 11.7 times more potent as an anti-inflammatory agent in specific models, yet its ulcerogenic activity is only half that of indomethacin, translating to a gastrointestinal safety index up to 22 times higher [1]. Furthermore, its unique mechanism of inhibiting arachidonic acid release, a feature not shared by all comparators, and its differential potency in inhibiting pro-inflammatory cytokines provide a biochemical basis for these observed in vivo advantages [2]. Substitution would thus sacrifice both enhanced potency and the documented safety margin.

M-5011 Quantitative Evidence Guide: Comparative Data for Scientific Selection


M-5011 Anti-Inflammatory Potency: Up to 11.7x vs. Indomethacin in UV Erythema Model

M-5011 demonstrated significantly superior potency in suppressing ultraviolet-induced erythema in guinea pigs, a standard model of acute inflammation. Compared directly, the anti-inflammatory effect of M-5011 was 11.7 times more potent than that of indomethacin and 1.8 times more potent than ketoprofen [1].

Anti-inflammatory NSAID In Vivo Pharmacology

M-5011 Paw Edema Inhibition: 2x More Potent than Indomethacin in Carrageenin Model

In the carrageenin-induced paw edema model in rats, a classic assay for acute inflammation, M-5011 showed a clear potency advantage. The inhibitory effect of M-5011 was found to be 2 times more potent than that of indomethacin and 1.5 times more potent than diclofenac sodium [1].

Edema NSAID In Vivo Pharmacology

M-5011 Gastrointestinal Safety: 22x Higher Safety Index vs. Diclofenac

A major drawback of many NSAIDs is their gastrointestinal ulcerogenicity. In a comparative mouse study, the safety index (UD50 for stomach ulcer / ED50 for antinociception) for M-5011 was calculated as 140.05. This is markedly higher than that for classical NSAIDs: 42.67 for indomethacin, 71.57 for ketoprofen, and just 6.16 for diclofenac sodium [1]. This indicates that M-5011 has a substantially wider therapeutic window between its analgesic effect and its gastric toxicity.

Ulcerogenicity Safety Index NSAID Toxicity

M-5011 Cytokine Modulation: Superior IL-6 Suppression vs. Indomethacin

Beyond its effect on prostaglandin synthesis, M-5011 exhibits immunomodulatory activity on cytokine production. In human peripheral blood mononuclear cells (PBMCs), both M-5011 and indomethacin suppressed IL-6 production. However, the effect of M-5011 on cytokine production was significantly stronger than that of indomethacin, demonstrating a differential impact on the immune response that is not solely explained by COX inhibition [1].

Immunomodulation Cytokine In Vitro Pharmacology

M-5011 Dual Mechanism: Inhibits Both COX-2 Activity and Arachidonic Acid Release

M-5011's safety profile is partially attributed to its unique dual mechanism. In rheumatoid synovial fibroblasts, M-5011 potently inhibited COX-2-mediated PGE2 production (IC50 = 4.4 x 10⁻⁷ M), an effect comparable to ketoprofen (IC50 = 5.9 x 10⁻⁷ M) but one order of magnitude more potent than indomethacin or diclofenac [1]. Critically, M-5011 also inhibited the release of arachidonic acid (AA) from cell membranes, an upstream step in the inflammatory cascade. In contrast, ketoprofen did not significantly affect AA release, while M-5011 did [1].

Mechanism of Action COX Inhibition Arachidonic Acid In Vitro Pharmacology

M-5011 Bone Metabolism: Partial Inhibition of Bone Loss in Collagen-Induced Arthritis Model

In a rat model of collagen-induced arthritis, M-5011 (administered at 4.5 mg/kg) was shown to partially inhibit the generalized bone loss that accompanies the development of arthritis [1]. While indomethacin, a standard comparator, also reduces inflammation in this model, the study notes that the effects of M-5011 on bone metabolism may differ from those of indomethacin, suggesting a potentially distinct influence on the disease process beyond simple inflammation control [1].

Bone Metabolism Arthritis In Vivo Pharmacology

M-5011 Procurement: High-Value Research and Development Application Scenarios


Investigating High-Potency Anti-Inflammatory Interventions with Reduced GI Toxicity

Researchers seeking a potent anti-inflammatory agent for long-term in vivo studies where gastrointestinal toxicity is a primary concern should prioritize M-5011 over classical NSAIDs like indomethacin or diclofenac. The compound's 22-fold higher safety index relative to diclofenac [1] and 2- to 11.7-fold greater anti-inflammatory potency [2] enable chronic dosing regimens that are often precluded by the severe ulcerogenicity of standard comparators.

Delineating COX-Dependent vs. COX-Independent Anti-Inflammatory Mechanisms

M-5011 is an ideal chemical probe for mechanistic studies of inflammation. Its dual action—potent inhibition of COX-2 coupled with an upstream block of arachidonic acid release [1]—distinguishes it from pure COX inhibitors like ketoprofen. This unique profile allows researchers to dissect the contribution of phospholipase A2-mediated AA release versus downstream COX activity in various inflammatory pathways and disease models.

Studying Immunomodulation in Rheumatoid Arthritis and Bone Erosion Models

For research focused on rheumatoid arthritis (RA) pathogenesis, M-5011 offers a multi-faceted tool. Its ability to potently suppress IL-6 production from human immune cells [1], inhibit leukocyte infiltration via CINC-1 suppression [2], and partially prevent bone loss in collagen-induced arthritis [3] positions it as a superior candidate over NSAIDs like indomethacin for investigating the interplay between inflammation, cytokine networks, and bone metabolism in chronic arthritis models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for M-5011

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.